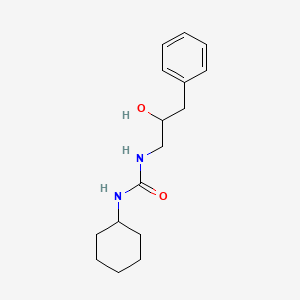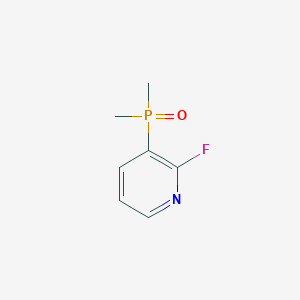![molecular formula C18H18ClNO4 B2387671 [2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-Chlorphenyl)acetat CAS No. 391240-05-4](/img/structure/B2387671.png)
[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-Chlorphenyl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate: is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyanilino group, an oxoethyl group, and a chlorophenyl acetate group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology:
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: It may influence cell signaling pathways, providing insights into cellular processes.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Therapeutic Agents: It may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may serve as a precursor for agrochemicals, enhancing crop protection and yield.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethoxyanilino Intermediate: The reaction begins with the ethoxylation of aniline to form 2-ethoxyaniline.
Acylation: The 2-ethoxyaniline is then acylated with an appropriate acyl chloride to form the corresponding amide.
Esterification: The amide is subsequently esterified with 2-(4-chlorophenyl)acetic acid under acidic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of [2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to ensure optimal reaction efficiency.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyanilino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroxyethyl derivatives.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of [2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing biological pathways. For example, it could inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, it may modulate receptor signaling by acting as an agonist or antagonist, affecting downstream cellular responses.
Vergleich Mit ähnlichen Verbindungen
- [2-(2-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
- [2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-bromophenyl)acetate
- [2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-fluorophenyl)acetate
Comparison:
- Structural Differences: The primary differences lie in the substituents on the phenyl ring (e.g., chlorine, bromine, fluorine) and the anilino group (e.g., ethoxy, methoxy).
- Chemical Properties: These structural variations can influence the compound’s reactivity, solubility, and stability.
- Biological Activity: The presence of different substituents may affect the compound’s interaction with biological targets, leading to variations in biological activity and therapeutic potential.
Eigenschaften
IUPAC Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-2-23-16-6-4-3-5-15(16)20-17(21)12-24-18(22)11-13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYQYCKRKJOWMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
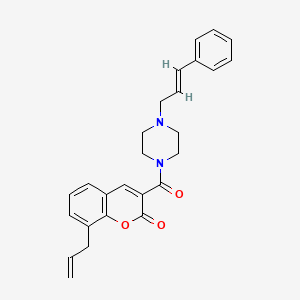
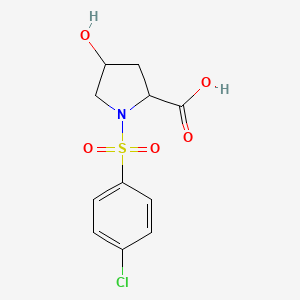
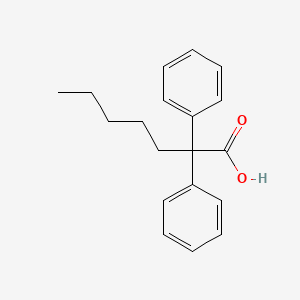
![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B2387598.png)
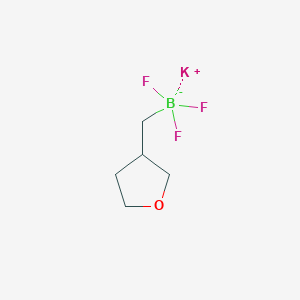
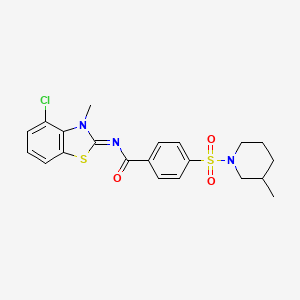
![1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387602.png)
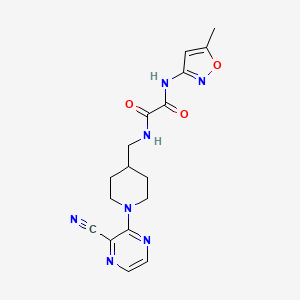
![9-(2-ethoxyethyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2387604.png)
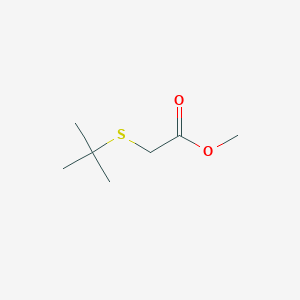

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-iodoacetamide](/img/structure/B2387608.png)
